Reactive orange 12

Beschreibung

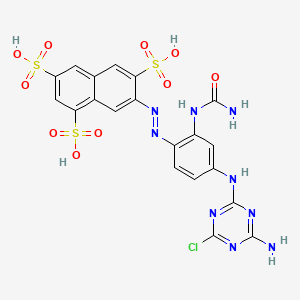

The exact mass of the compound 7-[[4-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN9O10S3/c21-17-26-18(22)28-20(27-17)24-9-1-2-12(13(5-9)25-19(23)31)29-30-14-7-11-8(4-16(14)43(38,39)40)3-10(41(32,33)34)6-15(11)42(35,36)37/h1-7H,(H3,23,25,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H3,22,24,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPPLTJOYVDEIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)NC(=O)N)N=NC3=CC4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN9O10S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867869 |

Source

|

| Record name | 7-[2-[2-[(Aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]-1,3,6-naphthalenetrisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35642-64-9 |

Source

|

| Record name | 7-[2-[2-[(Aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]-1,3,6-naphthalenetrisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35642-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-((2-((Aminocarbonyl)amino)-4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035642649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[2-[2-[(Aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]-1,3,6-naphthalenetrisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,3,6-trisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Reactive Orange 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, mechanism of action, and analytical protocols for the monoazo dye, C.I. Reactive Orange 12. The information is intended for professionals in research and development who utilize reactive dyes in their work.

Chemical Structure and Properties

C.I. This compound is a synthetic dye belonging to the single azo class.[1] Its chemical structure is characterized by a substituted naphthalene trisulfonic acid core linked via an azo group to a phenyl ring, which in turn carries the reactive monochlorotriazine group. This reactive group is responsible for the dye's ability to form covalent bonds with substrates.

The definitive chemical identity of C.I. This compound has been subject to some variation in literature. Based on the IUPAC name, trisodium;7-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonate, the following properties can be established.

Table 1: Chemical and Physical Properties of C.I. This compound

| Property | Value | Reference |

| IUPAC Name | trisodium;7-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonate | |

| Synonyms | C.I. 13248, Reactive Golden Yellow K-2RA, Procion Golden Yellow H-R | [1][2] |

| CAS Number | 35642-64-9 (Primary), 12225-84-2 (Deprecated) | [1][2][3][4] |

| Molecular Formula | C₂₀H₁₃ClN₉Na₃O₁₀S₃ | |

| Molecular Weight | ~740.0 g/mol | |

| Appearance | Yellow-brown to orange powder | [1] |

| Solubility in Water | 100 g/L at 20°C; 200 g/L at 50°C | [1] |

| UV-Vis λmax | ~488-490 nm (approximate, based on similar reactive orange dyes) | [5][6] |

Synthesis Pathway

The manufacturing process for C.I. This compound involves a multi-step synthesis.[1] The key stages are:

-

Diazotization: 7-Aminonaphthalene-1,3,5-trisulfonic acid is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is reacted with N-(3-aminophenyl)acetamide to form the azo chromophore.

-

Condensation: The product from the coupling reaction is then condensed with a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

-

Salting Out: The final dye product is isolated from the reaction mixture by salting out.[1]

Synthesis pathway of C.I. This compound.

Mechanism of Action: Covalent Bond Formation

This compound is a monochlorotriazine (MCT) reactive dye. Its utility lies in its ability to form a stable covalent bond with the hydroxyl groups present in cellulosic fibers such as cotton, as well as with amino groups in protein fibers like wool and silk. This reaction is pH-dependent and is typically carried out under alkaline conditions.

The dyeing process involves two competing reactions:

-

Fixation: The primary and desired reaction where the dye molecule covalently bonds to the fiber.

-

Hydrolysis: A secondary, undesirable reaction where the dye reacts with water, rendering it unable to bond with the fiber.

Under alkaline conditions, the hydroxyl groups of cellulose are partially deprotonated to form nucleophilic cellulosate anions (Cell-O⁻). These anions then attack the carbon atom of the chlorotriazine ring, displacing the chloride ion and forming a stable ether linkage. Simultaneously, hydroxide ions (OH⁻) in the dyebath can also attack the dye, leading to the formation of an unreactive hydroxyl derivative.

References

An In-depth Technical Guide to the Synthesis and Mechanism of Reactive Orange 12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 12 (C.I. 13248) is a significant member of the monochlorotriazine (MCT) class of reactive dyes, widely utilized in the textile industry for its brilliant golden-yellow to orange shades on cellulosic fibers such as cotton, hemp, and viscose.[1] Its popularity stems from the formation of a stable, covalent bond with the fiber, resulting in excellent wash fastness. This technical guide provides a comprehensive overview of the synthesis of this compound and a detailed analysis of its reaction mechanism with cellulosic substrates, including the competing hydrolysis reaction. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of dye chemistry, textile science, and related disciplines.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves three primary stages: diazotization, azo coupling, and condensation. The overall manufacturing process begins with the diazotization of an aromatic amine, followed by its coupling with another aromatic compound to form the chromophore, and finally, the introduction of the reactive monochlorotriazine group.[1]

Experimental Protocol: Synthesis of this compound

While a precise, publicly available, step-by-step protocol for the industrial synthesis of this compound is proprietary, the following procedure is based on established principles of azo dye and monochlorotriazine reactive dye synthesis.[2][3]

Step 1: Diazotization of 7-Aminonaphthalene-1,3,5-trisulfonic acid

-

In a reaction vessel equipped with a stirrer and cooling system, a suspension of 7-Aminonaphthalene-1,3,5-trisulfonic acid is prepared in water.

-

The suspension is cooled to 0-5°C using an ice bath.

-

Concentrated hydrochloric acid is added to form the amine salt.

-

A solution of sodium nitrite in water is then added dropwise to the cooled suspension while maintaining the temperature between 0-5°C. The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.

-

The resulting solution contains the diazonium salt of 7-Aminonaphthalene-1,3,5-trisulfonic acid and is kept cold for the subsequent coupling reaction.

Step 2: Azo Coupling with N-(3-aminophenyl)acetamide

-

In a separate vessel, N-(3-aminophenyl)acetamide is dissolved in water, and the solution is cooled to 0-5°C.

-

The cold diazonium salt solution from Step 1 is slowly added to the N-(3-aminophenyl)acetamide solution with vigorous stirring.

-

The pH of the reaction mixture is maintained in the weakly acidic to neutral range (pH 4-7) by the addition of a mild alkali, such as sodium acetate or sodium bicarbonate, to facilitate the coupling reaction.

-

The reaction is allowed to proceed for several hours at a low temperature until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

The product of this step is an aminoazo dye.

Step 3: Condensation with 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

-

In a separate vessel, 2,4,6-Trichloro-1,3,5-triazine is dispersed in an ice-water mixture to form a slurry.

-

The aminoazo dye solution from Step 2 is added slowly to the cyanuric chloride slurry.

-

The temperature is maintained at 0-5°C, and the pH is carefully controlled between 6.0 and 7.0 by the addition of an alkali like sodium carbonate.[3] This condition is crucial as it allows for the substitution of only one chlorine atom on the triazine ring.

-

The reaction is stirred for several hours until the condensation is complete.

-

The final product, this compound, is then isolated from the reaction mixture by salting out with sodium chloride, followed by filtration and drying.[1]

Reaction Mechanism of this compound with Cellulose

The dyeing of cellulosic fibers with this compound involves two main stages: exhaustion and fixation.

-

Exhaustion: In this initial phase, the dye is adsorbed onto the surface of the cellulose fiber from the dyebath. This process is facilitated by the addition of an electrolyte, such as sodium chloride or sodium sulfate, which helps to overcome the electrostatic repulsion between the anionic dye molecules and the negatively charged surface of the cotton fiber in water.

-

Fixation: This is the crucial chemical reaction where a covalent bond is formed between the dye molecule and the cellulose fiber.

The fixation of this compound, a monochlorotriazine dye, with cellulose proceeds via a nucleophilic substitution reaction .

Detailed Mechanism

-

Activation of Cellulose: The fixation process is carried out under alkaline conditions, typically by adding sodium carbonate or sodium hydroxide to the dyebath. The alkali raises the pH of the dyebath, which leads to the deprotonation of the hydroxyl groups of the cellulose polymer, forming highly nucleophilic cellulosate anions (Cell-O⁻).

-

Nucleophilic Attack: The cellulosate anion then acts as a nucleophile and attacks the electron-deficient carbon atom of the chlorotriazine ring of the this compound molecule.

-

Formation of Covalent Bond: This attack results in the displacement of the chlorine atom as a chloride ion (Cl⁻) and the formation of a stable ether linkage between the dye and the cellulose fiber. This covalent bond is responsible for the high wash fastness of the dyeing.

Competing Reaction: Hydrolysis

A significant side reaction that occurs during the fixation process is the hydrolysis of the reactive dye. In the alkaline dyebath, the hydroxyl ions (OH⁻) from the water can also act as nucleophiles and react with the chlorotriazine ring of the dye. This reaction results in the replacement of the chlorine atom with a hydroxyl group, forming a hydrolyzed, non-reactive form of the dye. This hydrolyzed dye can no longer form a covalent bond with the cellulose fiber and is washed away during the rinsing process, leading to a loss of color yield.

The extent of fixation versus hydrolysis is influenced by several factors, including temperature, pH, and dyeing time. Optimizing these parameters is crucial for maximizing the fixation efficiency.

Data Presentation

Quantitative data on the performance of this compound is essential for optimizing dyeing processes. The following tables summarize key parameters.

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₁₄ClN₈Na₃O₁₀S₃ | [1] |

| Molecular Weight | 739.00 g/mol | [1] |

| CAS Registry Number | 35642-64-9 | [1] |

| Solubility in Water (20°C) | 100 g/L | [1] |

| Solubility in Water (50°C) | 200 g/L | [1] |

| Dyeing Parameter | Condition | Effect on Fixation |

| pH | Alkaline (typically 10.5-11.5) | Essential for activating cellulose and facilitating the nucleophilic substitution reaction. Higher pH increases the rate of both fixation and hydrolysis. |

| Temperature | Typically 60-80°C for MCT dyes | Higher temperatures increase the rate of dye diffusion and reaction. However, excessively high temperatures can favor the hydrolysis reaction. |

| Electrolyte Concentration | Varies depending on shade depth | Increases dye exhaustion onto the fiber, making it available for fixation. |

| Time | Dependent on temperature and pH | Sufficient time is required for the fixation reaction to reach completion. Prolonged time at high pH and temperature can increase hydrolysis. |

Experimental Protocols for Mechanistic Studies

Protocol 1: Determination of Fixation Efficiency by Spectrophotometry

This protocol outlines a method to determine the percentage of dye that has covalently bonded to the cellulose fiber.

-

Dyeing: Perform the dyeing of a known weight of cotton fabric with a known concentration of this compound under specific conditions of temperature, pH, and time.

-

Measurement of Unfixed Dye:

-

Collect the exhausted dyebath and all subsequent rinsing liquors.

-

Measure the total volume of the collected solution.

-

Using a UV-Vis spectrophotometer, measure the absorbance of the collected solution at the maximum absorption wavelength (λmax) of this compound.

-

Calculate the concentration of the unfixed dye using a pre-established calibration curve.

-

-

Calculation of Fixation Efficiency (%F):

-

Calculate the initial amount of dye in the dyebath.

-

Calculate the amount of unfixed dye from the spectrophotometric measurement.

-

The amount of fixed dye is the difference between the initial amount and the unfixed amount.

-

The fixation efficiency is calculated as: %F = (Amount of fixed dye / Initial amount of dye) x 100

-

Protocol 2: Kinetic Study of Hydrolysis by HPLC

This protocol allows for the quantification of the rate of hydrolysis of this compound.

-

Reaction Setup: Prepare a solution of this compound in a buffer of a specific alkaline pH and maintain it at a constant temperature in a thermostatically controlled water bath.

-

Sampling: At regular time intervals, withdraw aliquots of the dye solution.

-

Quenching: Immediately neutralize the aliquots to stop the hydrolysis reaction.

-

HPLC Analysis:

-

Inject the quenched samples into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable C18 reverse-phase column and a UV-Vis detector set at the λmax of the dye.

-

Use a suitable mobile phase gradient (e.g., acetonitrile and a phosphate buffer) to separate the unhydrolyzed this compound from its hydrolyzed form. The hydrolyzed dye, being more polar, will typically have a shorter retention time.

-

-

Data Analysis:

-

Quantify the peak areas of the unhydrolyzed and hydrolyzed dye at each time point.

-

Plot the concentration of the unhydrolyzed dye as a function of time to determine the rate of hydrolysis and the reaction order.

-

Mandatory Visualization

Caption: Synthetic pathway of this compound.

Caption: Reaction mechanism of this compound with cellulose and the competing hydrolysis.

Caption: Workflow for determining fixation efficiency.

References

In-Depth Technical Guide to C.I. Reactive Orange 12

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Reactive Orange 12 is a synthetic azo dye primarily utilized in the textile industry for coloration of cellulosic fibers. Its high fastness is attributed to the formation of covalent bonds with the substrate. While its industrial applications are well-documented, its interactions with biological systems are of increasing interest to researchers in environmental science and toxicology. This guide provides a comprehensive overview of the chemical and physical properties of this compound, with a particular focus on the existing discrepancies in its reported identifiers. It further details an experimental protocol for its adsorptive removal from aqueous solutions, a process relevant to both environmental remediation and potential interactions with biological matrices. Due to the limited availability of data on its direct applications in drug development and specific signaling pathway interactions, this document also discusses the broader context of reactive azo dyes in biological research and toxicology.

Chemical and Physical Properties

There is a notable lack of consensus in the scientific literature and commercial databases regarding the precise Chemical Abstracts Service (CAS) number, molecular formula, and molecular weight of C.I. This compound. This section summarizes the most frequently cited data to provide a clear overview of the existing information.

| Identifier | Value | Source |

| Primary CAS Number | 70161-14-7 | PubChem |

| Deprecated CAS Number | 12225-84-2 | PubChem, Guidechem[1] |

| Other Reported CAS Numbers | 35642-64-9 | World dye variety[2], Chemsrc[3] |

| Molecular Formula | C₂₀H₁₃ClN₉Na₃O₁₀S₃ | PubChem[4] |

| Alternate Molecular Formula | C₂₁H₁₄ClN₈Na₃O₁₀S₃ | World dye variety[2] |

| Alternate Molecular Formula | C₂₀H₁₆ClN₉O₁₀S₃ | Guidechem[1] |

| Molecular Weight | 740.0 g/mol | PubChem[4] |

| Alternate Molecular Weight | 739.00 g/mol | World dye variety[2] |

| Alternate Molecular Weight | 739.98883 g/mol | Guidechem[1] |

| Alternate Molecular Weight | 674.043 g/mol | Chemsrc[3] |

Note: The discrepancies in molecular formula and weight may arise from different salt forms or the inclusion of counter-ions in the calculation. Researchers are advised to verify the specific composition of their material from the supplier.

Experimental Protocols

Adsorptive Removal of this compound from Aqueous Solution using CaFe₂O₄ Nanoparticles

This protocol is adapted from a study on the removal of this compound from wastewater, which can serve as a model for studying the interaction of the dye with mineral-based materials.

Objective: To determine the adsorption capacity of CaFe₂O₄ nanoparticles for this compound.

Materials:

-

This compound

-

CaFe₂O₄ nanoparticles

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Spectrophotometer

Methodology:

-

Preparation of Dye Solutions: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. Prepare working solutions of desired concentrations (e.g., 20-150 mg/L) by diluting the stock solution.

-

Adsorption Experiments:

-

In a series of flasks, add a fixed amount of CaFe₂O₄ nanoparticles (e.g., 1.0 g/L) to a known volume of this compound solution of varying concentrations.

-

Adjust the pH of the solutions to the desired value (e.g., pH 2.0) using HCl or NaOH.

-

Agitate the flasks at a constant speed and temperature for a specified contact time (e.g., 80 minutes) to reach equilibrium.

-

-

Analysis:

-

After agitation, separate the nanoparticles from the solution by centrifugation or magnetic separation.

-

Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer.

-

Calculate the remaining concentration of the dye using a pre-determined calibration curve.

-

The amount of dye adsorbed per unit mass of adsorbent (qₑ in mg/g) can be calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

-

Potential Biological Interactions and Signaling Pathways

Direct research on the interaction of this compound with specific signaling pathways in the context of drug development is limited. However, as a reactive azo dye, its potential biological effects can be inferred from studies on similar compounds. Azo dyes can be metabolized by azoreductases in the gut microbiota and liver, leading to the formation of aromatic amines, which are often more toxic than the parent dye.

The following diagram illustrates a generalized workflow for assessing the biological impact of a reactive dye like this compound.

Concluding Remarks

C.I. This compound is a well-established industrial chemical with a complex and sometimes conflicting dataset regarding its fundamental chemical properties. For researchers in the life sciences, this necessitates careful characterization of the specific material being used. While direct applications in drug development have not been identified, the study of its environmental fate and toxicology provides a foundation for understanding its potential biological interactions. The experimental protocols and conceptual workflows presented in this guide offer a starting point for further investigation into the biological effects of this compound and other related azo dyes. Future research should aim to clarify the discrepancies in its chemical identity and explore its potential interactions with cellular pathways in more detail.

References

The Hydrolysis of Reactive Orange 12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Orange 12, a monochlorotriazine azo dye, is susceptible to hydrolysis, a competing and often undesirable reaction during its application, particularly in the textile industry. This technical guide provides an in-depth exploration of the hydrolysis mechanism of this compound. It details the reaction pathways, influential factors such as pH and temperature, and presents comprehensive experimental protocols for monitoring the hydrolysis process using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Quantitative data from related monochlorotriazine reactive dyes are summarized to provide a comparative kinetic context. This guide is intended to be a valuable resource for researchers and professionals seeking a thorough understanding of the hydrolytic stability of this and similar reactive dyes.

Introduction

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, leading to high wash fastness. This compound, a member of the single azo class of dyes, features a monochlorotriazine reactive group.[1] The key feature of this reactive group is the presence of a chlorine atom attached to a triazine ring, which can undergo nucleophilic substitution.

In aqueous alkaline solutions, two primary reactions occur simultaneously: the desired reaction with the hydroxyl groups of a substrate (e.g., cellulose) and the undesired reaction with hydroxide ions from the water, a process known as hydrolysis.[2][3] This hydrolysis leads to the formation of a non-reactive hydroxy-triazine derivative of the dye, which can no longer covalently bond to the substrate, resulting in reduced efficiency and colored effluents.[4] Understanding the mechanism and kinetics of this hydrolysis is crucial for optimizing application processes and minimizing environmental impact.

Hydrolysis Mechanism of this compound

The hydrolysis of this compound, a monochlorotriazine dye, proceeds via a nucleophilic aromatic substitution mechanism. Under alkaline conditions, the hydroxide ion (OH⁻) acts as the nucleophile, attacking the electron-deficient carbon atom of the triazine ring that is bonded to the chlorine atom. The chlorine atom, being a good leaving group, is subsequently displaced.

The overall reaction can be summarized in two main stages:

-

Nucleophilic Attack: The hydroxide ion attacks the carbon atom of the C-Cl bond on the triazine ring.

-

Leaving Group Departure: The chloride ion is eliminated, and a hydroxyl group is now covalently bonded to the triazine ring, forming the hydrolyzed, non-reactive form of the dye.

Factors Influencing Hydrolysis

The rate of hydrolysis of monochlorotriazine reactive dyes like this compound is significantly influenced by several factors:

-

pH: The concentration of hydroxide ions is directly proportional to the pH of the solution. Higher pH values lead to an increased concentration of the nucleophile (OH⁻), thus accelerating the rate of hydrolysis.[2]

-

Temperature: An increase in temperature generally increases the rate of chemical reactions, including hydrolysis. The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation.[1] Studies on similar dyes have shown that a 10°C rise in temperature can more than double the hydrolysis rate.[5]

-

Electrolyte Concentration: While electrolytes are primarily used to promote dye exhaustion onto the substrate, high concentrations can also have a minor effect on the hydrolysis rate.

Quantitative Data

| Reactive Dye (Monochlorotriazine Type) | Temperature (°C) | pH | Rate Constant (k') (min⁻¹) | Reference |

| C.I. Reactive Red 3 (model compound) | 50 | Alkaline | Not specified, but studied | [5] |

| Monochlorotriazinyl dye with alkylthio substituent | 60 | Alkaline | 3.03 x 10⁻⁴ (L mol⁻¹ min⁻¹) | [6] |

| Monochlorotriazinyl dye with amino substituent | 60 | Alkaline | 2.17 x 10⁻⁴ (L mol⁻¹ min⁻¹) | [6] |

| C.I. Reactive Red 120 (bis-monochlorotriazine) | 90 - 130 | < 10 | Studied to avoid severe hydrolysis | [1] |

Experimental Protocols

The hydrolysis of this compound can be effectively monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). These methods allow for the separation and quantification of the original reactive dye and its hydrolyzed product.[7][8][9]

HPLC Method for Monitoring Hydrolysis

Objective: To quantify the concentration of this compound and its hydrolyzed form over time under specific pH and temperature conditions.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Thermostatted column compartment.

-

Autosampler.

Reagents:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Ion-pairing agent (e.g., Tetrabutylammonium bromide).

-

Buffer salts (e.g., Ammonium dihydrogen phosphate).

-

This compound standard.

-

Sodium carbonate (for pH adjustment).

-

Hydrochloric acid (for neutralization).

Procedure:

-

Preparation of Mobile Phase: A typical mobile phase for reactive dye analysis is a gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing an ion-pairing agent.[2]

-

Sample Preparation for Hydrolysis Study:

-

Prepare a stock solution of this compound in water.

-

In a temperature-controlled reaction vessel, add the dye solution and adjust the pH to the desired level using a sodium carbonate solution.

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately neutralize the aliquot with a dilute solution of hydrochloric acid to quench the hydrolysis reaction.[2]

-

Dilute the neutralized sample to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Set the column temperature (e.g., 30°C).

-

Set the detection wavelength to the λmax of this compound.

-

Inject the prepared samples onto the HPLC system.

-

Elute the components using a suitable gradient program.

-

Identify the peaks corresponding to the unhydrolyzed and hydrolyzed dye based on their retention times. The hydrolyzed dye, being more polar, will typically have a shorter retention time.

-

Quantify the peak areas to determine the concentration of each species over time.

-

Capillary Electrophoresis (CE) Method

Objective: To provide an alternative and often faster method for the separation and monitoring of this compound hydrolysis.

Instrumentation:

-

Capillary Electrophoresis system with a UV-Vis detector.

-

Fused-silica capillary.

Reagents:

-

Background electrolyte (BGE), e.g., a borate or phosphate buffer.

-

Organic modifiers (e.g., methanol, acetonitrile) may be added to the BGE to improve separation.

Procedure:

-

Capillary Conditioning: Condition the new capillary by flushing with sodium hydroxide, water, and then the BGE.

-

Sample Preparation: Prepare and sample the hydrolysis reaction as described in the HPLC protocol.

-

CE Analysis:

-

Fill the capillary with the BGE.

-

Inject the sample using either hydrodynamic or electrokinetic injection.

-

Apply a high voltage across the capillary to effect separation.

-

Detect the separated components as they pass the detector window. The different charge-to-size ratios of the reactive and hydrolyzed dye will lead to different migration times.

-

Conclusion

The hydrolysis of this compound is a critical factor influencing its performance in dyeing applications. This reaction, which is highly dependent on pH and temperature, leads to the formation of a non-reactive dye species. By understanding the underlying nucleophilic substitution mechanism and employing robust analytical techniques such as HPLC and CE, researchers and industry professionals can effectively monitor and control the hydrolysis process. This knowledge is essential for optimizing dyeing efficiency, ensuring product quality, and minimizing the environmental impact of textile and other related industries.

References

- 1. researchgate.net [researchgate.net]

- 2. irjet.net [irjet.net]

- 3. textilelearner.net [textilelearner.net]

- 4. textileapex.com [textileapex.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]

- 7. iwaponline.com [iwaponline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photodegradation Pathways of Reactive Orange 12

This technical guide provides a comprehensive overview of the photodegradation of C.I. Reactive Orange 12 (RO12), an azo dye widely used in the textile industry. The discharge of effluents containing RO12 poses significant environmental challenges due to its recalcitrant nature and potential toxicity. This document, intended for researchers, scientists, and drug development professionals, details the various advanced oxidation processes (AOPs) employed for its degradation, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the proposed degradation pathways and experimental workflows.

Introduction to this compound and its Photodegradation

This compound, also known by synonyms such as Reactive Orange M2R, is a monoazo dye characterized by the presence of a reactive group that forms a covalent bond with the fiber.[1][2] Its complex aromatic structure makes it resistant to conventional wastewater treatment methods. Photodegradation, particularly through AOPs, has emerged as a promising technology for the effective removal and mineralization of this dye. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize the dye molecule, leading to its decolorization and eventual breakdown into simpler, less harmful compounds.[3]

Photodegradation Methodologies and Quantitative Data

Various photocatalytic systems have been investigated for the degradation of this compound and its analogues. The efficiency of these systems is influenced by several factors, including the type of photocatalyst, pH of the solution, initial dye concentration, and the concentration of oxidizing agents.

Photo-Fenton Degradation of Reactive Orange M2R

The photo-Fenton process, which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under UV irradiation, is an effective method for degrading RO12. The reaction generates hydroxyl radicals, which are the primary oxidizing species.[3]

Table 1: Quantitative Data for Photo-Fenton Degradation of Reactive Orange M2R [3]

| Parameter | Condition | Degradation Efficiency/Rate |

| Effect of H₂O₂ Concentration | [Fe²⁺] = 1 mM, [Dye] = 0.1 mM, pH 3.0 | Rate constant increases from 2.022 x 10⁻⁴ to 18.718 x 10⁻⁴ s⁻¹ as [H₂O₂] increases to 10 mM. |

| Effect of Fe²⁺ Concentration | [H₂O₂] = 1 mM, [Dye] = 0.1 mM, pH 3.0 | Optimal degradation at [Fe²⁺] = 1 mM. |

| Effect of Dye Concentration | [Fe²⁺] = 1 mM, [H₂O₂] = 1 mM, pH 3.0 | Rate constant decreases from 6.469 x 10⁻⁴ to 2.88 x 10⁻⁴ s⁻¹ as dye concentration increases from 0.1 mM to 0.5 mM. |

| Effect of pH | [Fe²⁺] = 1 mM, [H₂O₂] = 10 mM, [Dye] = 0.1 mM | Optimal degradation observed at pH 3.0. |

Photocatalytic Degradation using Nanoparticles

Semiconductor nanoparticles, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), are widely used as photocatalysts. Under UV or visible light irradiation, these materials generate electron-hole pairs, which in turn produce reactive oxygen species that degrade the dye.

Table 2: Quantitative Data for Photocatalytic Degradation of Reactive Orange Dyes

| Dye | Photocatalyst | Light Source | Key Findings | Reference |

| Reactive Orange 122 | Zn/TiO₂ | Sunlight | 99.76% discoloration in 2 hours. | [4] |

| Reactive Orange 16 | Ag-AgCl/BiOCl | Visible Light | 92% degradation in 90 minutes. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the photodegradation of reactive orange dyes.

Photo-Fenton Degradation of Reactive Orange M2R[3]

-

Reaction Setup: All experiments are conducted in a 1-liter thermostated bath glass photoreactor equipped with a magnetic stirrer. A high-pressure mercury vapor lamp is used as the light source.

-

Reagent Preparation: Stock solutions of Reactive Orange M2R (0.1 mM), FeSO₄·7H₂O (1 mM), and H₂O₂ (10 mM) are prepared in deionized water.

-

Experimental Procedure:

-

Add the desired volume of the dye stock solution to the photoreactor.

-

Adjust the pH of the solution to the desired level (e.g., pH 3.0) using dilute H₂SO₄ or NaOH.

-

Add the required amount of FeSO₄·7H₂O and H₂O₂.

-

Turn on the UV lamp to initiate the photodegradation reaction.

-

Withdraw aliquots at regular time intervals.

-

-

Analysis: The concentration of the dye in the collected samples is determined by measuring the absorbance at its maximum wavelength (λmax) using a UV-Vis spectrophotometer. The degradation rate is calculated using the pseudo-first-order kinetic model.

Photocatalytic Degradation using Semiconductor Nanoparticles[4][5]

-

Catalyst Suspension: Disperse a specific amount of the photocatalyst (e.g., 1 g/L of Zn/TiO₂) in a known volume of the dye solution.

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

-

Photoreaction: Irradiate the suspension with a suitable light source (e.g., sunlight or a visible light lamp).

-

Sample Analysis:

-

At regular intervals, withdraw a sample of the suspension.

-

Centrifuge or filter the sample to remove the photocatalyst particles.

-

Measure the absorbance of the supernatant at the λmax of the dye to determine its concentration.

-

For identification of degradation byproducts, the supernatant can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Photodegradation Pathways of this compound

While specific studies detailing the complete photodegradation pathway of this compound are limited, a plausible pathway can be proposed based on the degradation of a structurally similar dye, Reactive Orange 16, and the general mechanisms of azo dye photodegradation.[6] The degradation is initiated by the attack of hydroxyl radicals on the chromophoric azo bond (-N=N-), leading to its cleavage. This results in the formation of smaller aromatic intermediates, which are further oxidized and can eventually be mineralized to CO₂, H₂O, and inorganic ions.[3]

Caption: Proposed photodegradation pathway of this compound.

Experimental and Analytical Workflow

The general workflow for studying the photodegradation of textile dyes involves several key steps, from the preparation of the reaction system to the analysis of the degradation products.

Caption: General experimental workflow for photodegradation studies.

Conclusion

The photodegradation of this compound through advanced oxidation processes is a highly effective method for its removal from aqueous solutions. The efficiency of the degradation is dependent on various experimental parameters that need to be optimized for specific applications. While the complete degradation pathway of this compound is yet to be fully elucidated, studies on similar azo dyes provide a strong basis for understanding the mechanism, which primarily involves the cleavage of the azo bond followed by the oxidation of the resulting aromatic intermediates. Further research focusing on the identification of all intermediate products and a detailed kinetic modeling of the degradation process will be beneficial for the development of efficient and large-scale wastewater treatment technologies for the textile industry.

References

- 1. This compound | C20H13ClN9Na3O10S3 | CID 94655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. nanoient.org [nanoient.org]

- 4. scielo.br [scielo.br]

- 5. Superior photocatalytic degradation of Reactive Orange 16 by Ag–AgCl/BiOCl nanocomposites under visible light - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Toxicological Profile of Reactive Orange 12: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. The toxicological data for Reactive Orange 12 is limited, and some information presented is based on related reactive azo dyes.

Introduction

This compound (C.I. 13248; CAS No. 70161-14-7 [3Na]) is a single azo dye characterized by a dichlorotriazine reactive group.[1] Like other reactive dyes, it forms a covalent bond with the substrate, typically cellulosic fibers, providing strong fastness properties. However, concerns regarding the toxicological profile of reactive dyes persist, particularly in occupational settings and in the context of environmental release. The toxicological effects of azo dyes are often linked to their metabolic cleavage into potentially harmful aromatic amines.[2][3] This guide provides a comprehensive overview of the available toxicological data for this compound, details relevant experimental protocols, and illustrates key mechanistic pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| CAS Number | 70161-14-7 (Trisodium salt) | [4] |

| Molecular Formula | C₂₁H₁₄ClN₈Na₃O₁₀S₃ | [1] |

| Molecular Weight | 739.00 g/mol | [1] |

| Appearance | Orange to yellow-brown powder | [1][5] |

| Solubility | Soluble in water | [1] |

Toxicological Data

The available quantitative toxicological data for this compound is sparse. Much of the safety information is qualitative or derived from studies on similar reactive dyes.

Acute Toxicity

Specific LD50 and LC50 values for this compound are largely unavailable in the public domain.[5] General safety data sheets indicate that it may be harmful if swallowed.[5]

Table 1: Acute Toxicity Data

| Test | Organism | Route of Administration | Toxicity Endpoint | Value | Reference |

| Acute Dermal Toxicity (similar product: Reactive Orange 122) | Rat | Dermal | LD50 | >2000 mg/kg | [6] |

Skin and Eye Irritation

This compound is reported to be an irritant to the skin, eyes, and mucous membranes.[5] However, data for the similar compound Reactive Orange 122 suggests it is a non-irritant in rabbits.[6]

Sensitization

This compound is classified as a skin and respiratory sensitizer.[4][7] Occupational exposure to the dust of reactive dyes is a known cause of allergic reactions, including contact dermatitis and asthma.[4][7]

Table 2: Sensitization Classification

| Endpoint | Classification | EU/R-phrase | Reference |

| Respiratory and Skin Sensitization | Sensitizer | R42/43 | [4][7] |

Genotoxicity and Mutagenicity

Carcinogenicity

This compound is not listed as a carcinogen by major regulatory agencies such as ACGIH, IARC, NIOSH, NTP, or OSHA.[5]

Reproductive and Developmental Toxicity

There is no available information on the reproductive or developmental toxicity of this compound.[5][8]

Ecotoxicity

Specific ecotoxicological data for this compound is not available.[8][9] Data for a similar compound, Reactive Orange 122, is presented below.

Table 3: Ecotoxicity Data (for Reactive Orange 122)

| Test | Organism | Duration | Toxicity Endpoint | Value | Reference |

| Fish Toxicity | Leuciscus idus (Ide) | 48 hours | LC50 | >100 mg/L | [6] |

| Bacteria Toxicity | Activated Sludge | EC50 | >1000 mg/L | [6] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of textile dyes often follow OECD guidelines.[10][11] Key assays for genotoxicity are the Ames test and the micronucleus assay.

Ames Test (Bacterial Reverse Mutation Assay) for Azo Dyes

The Ames test is a widely used method to assess the mutagenic potential of chemicals.[12] For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond, which is a critical step in their metabolic activation.[4][13][14]

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it). The test chemical is evaluated for its ability to cause reverse mutations, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-deficient medium.[15]

Modified Protocol for Azo Dyes:

-

Metabolic Activation System: A liver homogenate fraction (S9 mix) is used to simulate mammalian metabolism. For azo dyes, uninduced hamster liver S9 is often preferred over Aroclor-induced rat liver S9.[4][13]

-

Cofactor Fortification: The S9 mix is supplemented with Flavin Mononucleotide (FMN) to enhance the enzymatic reduction of the azo linkage.[4][13] The cofactor mix may also be fortified with exogenous glucose-6-phosphate dehydrogenase and NADH.[13]

-

Pre-incubation: The test compound, bacterial strain, and the modified S9 mix are incubated together (e.g., for 30 minutes at 37°C) before being plated on the minimal agar.[13][14] This pre-incubation step allows for the metabolic reduction of the azo dye to its constituent amines and their subsequent activation.[14]

-

Plating and Incubation: After pre-incubation, the mixture is combined with molten top agar and poured onto minimal glucose agar plates. The plates are incubated for 48-72 hours at 37°C.[15]

-

Scoring: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.[15]

In Vivo Micronucleus Assay

The micronucleus assay is used to detect chromosomal damage. It assesses the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[16]

Principle: The test substance is administered to an animal (typically a rodent). The animal is sacrificed at appropriate time points, and bone marrow or peripheral blood is collected. Erythrocytes are examined for the presence of micronuclei.[17]

Protocol Outline:

-

Test Substance Administration: this compound, dissolved or suspended in a suitable vehicle, would be administered to the test animals (e.g., mice) via an appropriate route (e.g., oral gavage or intraperitoneal injection). A range of doses and a negative control are used.

-

Sample Collection: At specific time intervals after treatment (e.g., 24 and 48 hours), samples of peripheral blood or bone marrow are collected.[17]

-

Slide Preparation and Staining: Smears of the collected cells are made on microscope slides. The slides are stained to differentiate young erythrocytes (polychromatic erythrocytes or reticulocytes) from mature erythrocytes. Acridine orange staining is a common method that allows for clear visualization of micronuclei and reticulocytes under a fluorescence microscope.[17][18]

-

Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated young erythrocytes in the treated groups compared to the control group indicates that the test substance induces chromosomal damage.[16]

Mandatory Visualizations

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for many azo dyes involves their metabolic activation to reactive intermediates. This process does not involve a classical signaling pathway but is a metabolic pathway leading to genotoxicity.

Caption: Metabolic activation pathway of azo dyes leading to genotoxicity.

Experimental Workflow

The following diagram illustrates the general workflow for the modified Ames test for azo dyes.

Caption: Experimental workflow for the modified Ames test for azo dyes.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of azo dyes: implication for detoxication and activation. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. cncolorchem.com [cncolorchem.com]

- 6. spaceint.com [spaceint.com]

- 7. sdc.org.uk [sdc.org.uk]

- 8. Page loading... [wap.guidechem.com]

- 9. echemi.com [echemi.com]

- 10. OECD and EU test guidelines - ECHA [echa.europa.eu]

- 11. oecd.org [oecd.org]

- 12. Ames test - Wikipedia [en.wikipedia.org]

- 13. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]

- 16. researchgate.net [researchgate.net]

- 17. The micronucleus assay with mouse peripheral blood reticulocytes using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An application of Acridine Orange fluorescent staining to the micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]

Adsorption Characteristics of Reactive Orange 12 on Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adsorption characteristics of Reactive Orange 12 (RO12), an anionic azo dye, onto various nanoparticles. The document details the experimental protocols for nanoparticle synthesis and adsorption studies, presents quantitative data in structured tables for comparative analysis, and visualizes key experimental workflows. This guide is intended to be a valuable resource for researchers and scientists working in the fields of environmental remediation, materials science, and nanotechnology.

Introduction

This compound (RO12) is a widely used anionic azo dye in the textile, printing, and leather industries. The release of RO12-containing effluents into water bodies poses significant environmental and health concerns due to its complex aromatic structure, low biodegradability, and potential toxicity. Adsorption using nanomaterials has emerged as a highly effective and promising technology for the removal of such dyes from wastewater. The high surface-area-to-volume ratio, tunable surface chemistry, and excellent reactivity of nanoparticles make them superior adsorbents compared to conventional materials.

This guide explores the adsorption of RO12 on various nanoparticles, focusing on the underlying mechanisms, influencing factors, and the kinetics and equilibrium of the adsorption process. We will delve into specific examples of nanoparticles, including calcium ferrite (CaFe₂O₄), zinc sulfide-manganese doped nanoparticles on activated carbon (ZnS:Mn-NP-AC), and tin sulfide nanoparticles on activated carbon (SnS-NP-AC), providing detailed experimental insights.

Nanoparticle Adsorbents for this compound Removal

A variety of nanoparticles have been investigated for their efficacy in adsorbing RO12 from aqueous solutions. These materials offer diverse surface properties and functionalities that can be tailored for enhanced dye removal.

-

Calcium Ferrite (CaFe₂O₄) Nanoparticles: These magnetic nanoparticles exhibit a high specific surface area and can be easily separated from the solution using an external magnetic field, which simplifies the post-treatment process. The adsorption mechanism is primarily driven by electrostatic interactions between the positively charged surface of CaFe₂O₄ at acidic pH and the anionic RO12 dye molecules.

-

Zinc Sulfide-Manganese Doped Nanoparticles on Activated Carbon (ZnS:Mn-NP-AC): This composite material combines the high surface area and porous structure of activated carbon with the reactive sites of ZnS:Mn nanoparticles. This synergy enhances the overall adsorption capacity for RO12.

-

Tin Sulfide Nanoparticles on Activated Carbon (SnS-NP-AC): Similar to the ZnS:Mn-NP-AC, this adsorbent leverages the properties of both activated carbon and tin sulfide nanoparticles for efficient dye removal.

Experimental Protocols

This section provides detailed methodologies for the synthesis of selected nanoparticles and the execution of batch adsorption experiments to evaluate their performance in removing this compound.

Synthesis of Nanoparticle Adsorbents

-

Precursor Solution Preparation:

-

Dissolve 12.0 g of ferric chloride (FeCl₃) in 250 mL of deionized water and stir until a clear solution is obtained.

-

In a separate beaker, dissolve 12.0 g of calcium chloride dihydrate (CaCl₂·2H₂O) in 250 mL of deionized water and stir until fully dissolved.

-

-

Precipitation:

-

Prepare a 500 mL solution of 1.0 M sodium hydroxide (NaOH).

-

Slowly add both the FeCl₃ and CaCl₂ solutions to the NaOH solution under vigorous stirring. A brownish-red precipitate will form immediately.

-

-

Aging and Washing:

-

Continue stirring the mixture for 2 hours at room temperature to age the precipitate.

-

Separate the precipitate from the solution by filtration or centrifugation.

-

Wash the precipitate repeatedly with deionized water until the pH of the washing solution becomes neutral.

-

-

Drying and Calcination:

-

Dry the washed precipitate in an oven at 100 °C for 12 hours.

-

Grind the dried powder using a mortar and pestle.

-

Calcine the powdered sample in a muffle furnace at 500 °C for 4 hours to obtain the final CaFe₂O₄ nanoparticles.

-

-

Preparation of Activated Carbon (AC):

-

Wash commercially available activated carbon with deionized water to remove any impurities and dry it in an oven at 110 °C for 24 hours.

-

-

Loading of SnS Nanoparticles:

-

Disperse a known amount of the prepared activated carbon in deionized water.

-

In a separate beaker, prepare a solution of a tin salt (e.g., tin(II) chloride, SnCl₂) and a sulfur source (e.g., sodium sulfide, Na₂S).

-

Add the activated carbon suspension to the precursor solution under constant stirring.

-

The mixture is then subjected to a co-precipitation process, often with the adjustment of pH, to facilitate the formation of SnS nanoparticles on the surface of the activated carbon.

-

The resulting SnS-NP-AC composite is then filtered, washed thoroughly with deionized water, and dried.

-

Characterization of Nanoparticles

The synthesized nanoparticles are typically characterized using a suite of analytical techniques to determine their physicochemical properties:

-

X-ray Diffraction (XRD): To identify the crystalline phase and structure of the nanoparticles.

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To observe the morphology, size, and size distribution of the nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles.

-

Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the adsorbents.

-

Vibrating Sample Magnetometer (VSM): To measure the magnetic properties of magnetic nanoparticles like CaFe₂O₄.

Batch Adsorption Experiments

The adsorption performance of the synthesized nanoparticles for RO12 removal is evaluated through batch experiments.

-

Preparation of RO12 Stock Solution: Prepare a stock solution of RO12 (e.g., 1000 mg/L) by dissolving a known amount of the dye in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.

-

Adsorption Procedure:

-

In a series of flasks, add a fixed amount of the nanoparticle adsorbent to a known volume and concentration of the RO12 solution.

-

Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH.

-

Place the flasks in a shaker and agitate at a constant speed and temperature for a specified period.

-

-

Analysis:

-

At predetermined time intervals, withdraw samples from the flasks and separate the adsorbent from the solution by centrifugation or filtration.

-

Determine the residual concentration of RO12 in the supernatant using a UV-Vis spectrophotometer at the maximum wavelength of absorption for RO12.

-

-

Calculation of Adsorption Capacity: The amount of RO12 adsorbed per unit mass of the adsorbent at equilibrium (qₑ, mg/g) is calculated using the following equation:

qₑ = (C₀ - Cₑ) * V / m

where:

-

C₀ is the initial concentration of RO12 (mg/L).

-

Cₑ is the equilibrium concentration of RO12 (mg/L).

-

V is the volume of the solution (L).

-

m is the mass of the adsorbent (g).

-

Data Presentation

The quantitative data from various studies on the adsorption of this compound on different nanoparticles are summarized in the tables below for easy comparison.

Table 1: Adsorption Capacities and Optimal Conditions for RO12 Removal by Various Nanoparticles

| Nanoparticle Adsorbent | Maximum Adsorption Capacity (qₘ, mg/g) | Optimal pH | Optimal Temperature (°C) | Reference |

| CaFe₂O₄ | 276.92 | 2.0 | Room Temperature | [1][2] |

| ZnS:Mn-NP-AC | 94.52 | Not Specified | Not Specified | [3] |

| SnS-NP-AC | Not Specified | 2.0 | Not Specified | [4] |

Table 2: Isotherm Model Parameters for RO12 Adsorption

| Nanoparticle Adsorbent | Isotherm Model | qₘ (mg/g) | Kₗ (L/mg) | R² | Kբ ((mg/g)(L/mg)¹/ⁿ) | n | R² |

| CaFe₂O₄ | Langmuir | 276.92 | 0.134 | 0.992 | - | - | - |

| Freundlich | - | - | - | 45.21 | 2.18 | 0.945 | |

| ZnS:Mn-NP-AC | Langmuir | 94.52 | 0.087 | >0.99 | - | - | - |

| Freundlich | - | - | - | 18.63 | 2.25 | >0.98 |

Table 3: Kinetic Model Parameters for RO12 Adsorption

| Nanoparticle Adsorbent | Kinetic Model | k₁ (min⁻¹) | R² | k₂ (g/mg·min) | R² |

| CaFe₂O₄ | Pseudo-first-order | 0.045 | 0.965 | - | - |

| Pseudo-second-order | - | - | 0.001 | >0.99 | |

| ZnS:Mn-NP-AC | Pseudo-second-order | - | - | Not Specified | >0.99 |

| SnS-NP-AC | Pseudo-second-order | - | - | Not Specified | High Correlation |

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows and relationships in the study of RO12 adsorption on nanoparticles.

Caption: Experimental workflow for nanoparticle synthesis, characterization, and adsorption studies.

Caption: Key factors influencing the adsorption efficiency of this compound on nanoparticles.

Conclusion

The use of nanoparticles as adsorbents presents a highly effective approach for the removal of this compound from aqueous solutions. Nanomaterials such as calcium ferrite, and composite materials like ZnS:Mn-NP-AC and SnS-NP-AC, demonstrate significant adsorption capacities. The adsorption process is influenced by several factors, including pH, initial dye concentration, adsorbent dosage, and temperature. The equilibrium data for RO12 adsorption on these nanoparticles are often well-described by the Langmuir isotherm model, suggesting a monolayer adsorption process, while the kinetics typically follow a pseudo-second-order model, indicating that chemisorption is the rate-limiting step. The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to further explore and optimize nanoparticle-based remediation technologies for dye-polluted wastewater.

References

An In-depth Technical Guide to Alternatives for Reactive Orange 12 in Cotton Dyeing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable alternatives to Reactive Orange 12 for the dyeing of cotton fibers. In an era of increasing environmental scrutiny and a demand for higher performance textiles, the focus of this document is on sustainable and high-performance alternatives, including advanced reactive dyes, natural colorants, and innovative dyeing processes. This guide offers a comparative analysis of their performance, detailed experimental protocols, and visual representations of key chemical structures and workflows to aid in research and development.

Introduction: The Need for Alternatives to Conventional Reactive Dyes

Reactive dyes are the most widely used class of dyes for cotton due to their ability to form strong covalent bonds with the cellulosic fibers, resulting in excellent wash fastness.[1][2] this compound, a monofunctional chlorotriazine reactive dye, has been a common choice for achieving golden yellow to orange shades. However, conventional reactive dyeing processes are often characterized by high water and salt consumption, and relatively low dye fixation rates, leading to colored and saline effluents that pose environmental challenges.[2] This has spurred research into more eco-friendly and efficient alternatives.

High-Performance Reactive Dye Alternatives

Modern reactive dye development has focused on bifunctional and polyfunctional dyes, which offer significantly higher fixation rates and improved fastness properties. These dyes possess two or more reactive groups, increasing the probability of covalent bonding with the cotton fiber.

Bifunctional Reactive Dyes

Bifunctional reactive dyes, such as the Sumifix Supra and Levafix ranges, incorporate two different reactive groups, for instance, a monochlorotriazine (MCT) and a vinyl sulfone (VS) group.[3][4] This "hetero-bifunctional" system offers versatility and robustness to variations in dyeing parameters like temperature and pH.[3]

Key Advantages:

-

High Fixation Rates: Typically achieve fixation yields of 80-95%, compared to 60-80% for monofunctional dyes, leading to less hydrolysed dye in the effluent.

-

Reduced Salt and Alkali Requirements: The increased reactivity and substantivity of these dyes can lead to a reduction in the amount of salt and alkali needed for exhaustion and fixation.

-

Excellent Fastness Properties: Generally exhibit very good to excellent light, wash, and rubbing fastness.[5]

Table 1: Comparative Performance Data of Bifunctional Reactive Dyes

| Dye Series | Reactive Groups | Typical Fixation % | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) |

| This compound (Monofunctional) | Monochlorotriazine | 60-80% | 6 | 5 | Dry: 4-5, Wet: 3 |

| Sumifix Supra | MCT and VS | 80-95% | 6-7 | 5 | Dry: 4-5, Wet: 4 |

| Levafix CA | Vinylsulfone | 85-95% | 6-7 | 4-5 | Dry: 4-5, Wet: 4 |

Note: Fastness ratings are on a scale of 1-5 for wash and rubbing (5 being excellent) and 1-8 for light fastness (8 being excellent). Data is compiled from multiple sources and represents typical values.

Polyfunctional Reactive Dyes

These dyes contain more than two reactive groups, further enhancing fixation efficiency. They are particularly suited for achieving deep shades with high fastness. Studies have shown that polyfunctional dyes can exhibit over 90% fixation of the exhausted dye.[5]

Natural Dyes: A Sustainable Palette

Natural dyes derived from plant, animal, and mineral sources offer a biodegradable and renewable alternative to synthetic dyes. While they have been used for centuries, modern research is focusing on standardizing their application and improving their fastness properties on cotton.

Common Natural Dyes and their Hues:

-

Turmeric (Curcuma longa): Bright yellow

-

Madder (Rubia tinctorum): Red, pink, orange

-

Indigo (Indigofera tinctoria): Blue

-

Cochineal (Dactylopius coccus): Red, crimson

-

Pomegranate (Punica granatum): Yellow, khaki

The application of natural dyes on cotton often requires the use of mordants (metal salts like alum or ferrous sulfate) to improve dye uptake and fastness.[6] Research into bio-mordants and optimized extraction techniques is ongoing to enhance the sustainability of natural dyeing.

Table 2: Performance of Selected Natural Dyes on Cotton

| Natural Dye Source | Mordant | L | a | b* | Light Fastness | Wash Fastness |

| Turmeric | Alum | 85.2 | 5.6 | 70.1 | 2-3 | 3 |

| Madder | Alum | 60.3 | 25.8 | 15.4 | 4 | 3-4 |

| Pomegranate Peel | Ferrous Sulfate | 55.1 | 8.2 | 30.5 | 4-5 | 4 |

Note: CIELAB values (L, a, b) and fastness properties can vary significantly based on the source of the natural dye, extraction method, mordant used, and dyeing conditions.*[7][8]

Innovative Dyeing Processes: Salt-Free and Alkali-Free Dyeing

A significant advancement in reducing the environmental impact of cotton dyeing is the development of salt-free and alkali-free dyeing techniques. These processes typically involve the chemical modification of the cotton fiber to introduce cationic sites.

Cationization of Cotton

By treating cotton with cationic reagents, the fiber surface becomes positively charged.[9][10] This creates a strong electrostatic attraction with the anionic reactive dye molecules, eliminating the need for large amounts of salt for dye exhaustion.[9]

Benefits of Cationization:

-

Elimination of Salt: Drastically reduces the salinity of the dyehouse effluent.[10]

-

Increased Dye Uptake: Leads to higher color yields and reduced dye consumption.

-

Improved Fastness: Can result in improved wash and rubbing fastness.[11]

Experimental Protocols

Protocol for Dyeing Cotton with Bifunctional Reactive Dyes (Exhaust Method)

-

Fabric Preparation: Scour and bleach the 100% cotton fabric to ensure it is free from impurities and has a high absorbency.

-

Dye Bath Preparation:

-

Set the liquor-to-goods ratio (e.g., 10:1).

-

Add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 0.5 g/L) to the water.

-

Dissolve the bifunctional reactive dye (e.g., 2% on weight of fabric) in a small amount of water and add to the dyebath.

-

-

Dyeing Procedure:

-

Introduce the cotton fabric into the dyebath at room temperature.

-

Raise the temperature to the recommended dyeing temperature (e.g., 60°C for VS/MCT dyes) at a rate of 1.5°C/minute.

-

Add the required amount of Glauber's salt (e.g., 40-60 g/L) in portions over 20-30 minutes.

-

Run for a further 30 minutes.

-

Add the required amount of soda ash (e.g., 15-20 g/L) to raise the pH to 10.5-11.0 for fixation.

-

Continue dyeing for 60-90 minutes.

-

-

After-treatment:

-

Drain the dyebath.

-

Rinse the fabric with cold water.

-

Neutralize with acetic acid (e.g., 0.5-1.0 g/L).

-

Soap the fabric at the boil with a non-ionic detergent (e.g., 2 g/L) for 15 minutes to remove unfixed dye.

-

Rinse thoroughly with hot and cold water.

-

Dry the fabric.

-

Protocol for Cationization of Cotton and Salt-Free Dyeing

-

Cationization Treatment:

-

Prepare a solution of a cationic agent (e.g., a polyamine compound) according to the manufacturer's instructions.

-

Immerse the scoured and bleached cotton fabric in the cationizing solution.

-

Pad the fabric to a specific wet pick-up (e.g., 80-100%).

-

Dry the fabric at a moderate temperature (e.g., 80-100°C).

-

Cure the fabric at a higher temperature (e.g., 150°C for 3-5 minutes) to fix the cationic agent.

-

-

Salt-Free Dyeing:

-

Prepare the dyebath with the reactive dye and other auxiliaries (wetting agent, etc.), but without any salt.

-

Introduce the cationized cotton fabric into the dyebath.

-

Follow the dyeing temperature and time profile as recommended for the specific reactive dye.

-

Add alkali for fixation as in the conventional method.

-

Perform the after-treatment (rinsing, soaping) as described in section 5.1.

-

Visualizations

Caption: General structure of a hetero-bifunctional reactive dye.

Caption: Workflow for salt-free dyeing of cotton via cationization.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scialert.net [scialert.net]

- 4. v3.pjsir.org [v3.pjsir.org]

- 5. Comparative Study on Dyeing of Cotton, Modal and Lyocell Fabrics Using Bifunctional and Polyfunctional Reactive Dyes [scirp.org]

- 6. vat.ft.tul.cz [vat.ft.tul.cz]

- 7. researchgate.net [researchgate.net]

- 8. A Comparative Study on Characteristics and Antibacterial Capacity of Cotton Fabrics Dyed with Reactive Dye and Diospyros Mollis Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iosrjournals.org [iosrjournals.org]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Reactive Orange 12 Staining in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 12 is a monoazo dye featuring a dichlorotriazine reactive group.[1] This reactive group enables the dye to form stable covalent bonds with nucleophilic groups, such as the amine residues in proteins.[1][2] Primarily utilized in the textile industry for its vibrant, lasting color, the reactive nature of this dye also presents potential applications in biological staining for microscopy.[3] The formation of a covalent bond with cellular components suggests its utility in protocols requiring fixation and permeabilization. While specific data on its use in fluorescence microscopy is not widely published, this document provides a generalized protocol based on the known properties of similar reactive dyes and outlines a method for determining its spectral characteristics for imaging.

Principle of Staining

The staining mechanism of this compound in a biological context is predicated on the reaction of its dichlorotriazine group with primary amines present on proteins.[1][2] In microscopy, this property can be leveraged for general protein staining. For live-cell imaging, the membrane-impermeant nature of the dye would restrict its reaction to cell surface proteins. In contrast, in cells with compromised membranes (non-viable cells), the dye can readily enter the cytoplasm and covalently bind to the abundant intracellular proteins, resulting in a significantly stronger signal. This differential staining allows for its potential use as a fixable live/dead cell stain.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₄ClN₈Na₃O₁₀S₃ | [3] |

| Molecular Weight | 739.00 g/mol | [4] |

| Appearance | Yellow-brown powder | [3] |

| Color in Solution | Golden Brown | [3] |

| Reactive Group | Dichlorotriazine | [1][5] |

Spectral Properties

Recommended Procedure for Determining Optimal Excitation and Emission Wavelengths:

-

Prepare a dilute solution of this compound in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).

-

Measure the absorbance spectrum using a spectrophotometer over a range of 300-700 nm to find the wavelength of maximum absorbance (λmax). This will indicate the optimal excitation wavelength.

-

Measure the fluorescence emission spectrum using a spectrofluorometer by exciting the sample at its λmax and scanning the emission across a longer wavelength range (e.g., λmax + 20 nm to 800 nm). The peak of this spectrum will be the optimal emission wavelength.

Hypothetical Microscope Filter Configuration

Based on the golden-brown appearance, a standard Texas Red® or similar filter set might be a reasonable starting point for initial imaging attempts, though optimization will be necessary once the actual spectral properties are determined.

| Filter Set Component | Wavelength Range (nm) |

| Excitation Filter | ~524 - 544 |

| Dichroic Mirror Cut-on | ~552 |

| Emission Filter | ~558 - 586 |

Experimental Protocols

I. Preparation of this compound Stock Solution

-

Reconstitution: Prepare a 1 mg/mL stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

II. General Protocol for Staining of Adherent Cells

This protocol provides a general guideline for staining adherent cells. Optimal dye concentration and incubation times should be determined empirically for each cell type and experimental condition.

-

Cell Culture: Plate cells on sterile glass coverslips or in imaging-grade multi-well plates and culture until the desired confluency is reached.

-

Washing: Gently aspirate the culture medium and wash the cells once with warm Phosphate Buffered Saline (PBS), pH 7.4.

-

Dye Preparation: Prepare a working solution of this compound by diluting the stock solution in a protein-free buffer (e.g., PBS) to a final concentration in the range of 1-10 µg/mL.

-

Staining: Add the working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

-

Washing: Aspirate the staining solution and wash the cells two to three times with PBS to remove unbound dye.

-

Fixation (Optional): For endpoint assays, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization (Optional, for intracellular targets): Following fixation, cells can be permeabilized with a solution of 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope equipped with a filter set determined to be optimal for this compound.

Mandatory Visualizations

Caption: Experimental workflow for this compound staining.

Caption: Proposed differential staining mechanism of this compound.

References

- 1. Reactive dye - Wikipedia [en.wikipedia.org]

- 2. tekstilec.si [tekstilec.si]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound | C20H13ClN9Na3O10S3 | CID 94655 - PubChem [pubchem.ncbi.nlm.nih.gov]